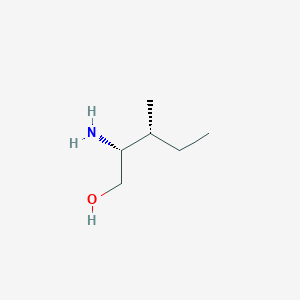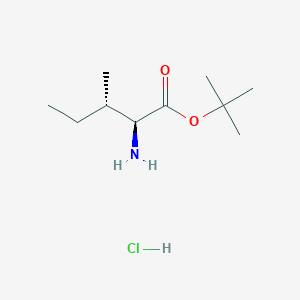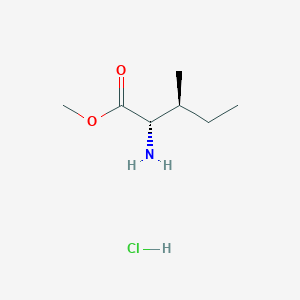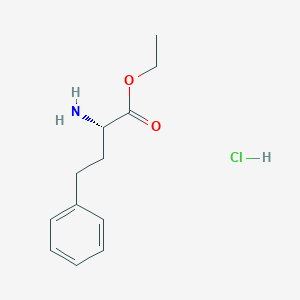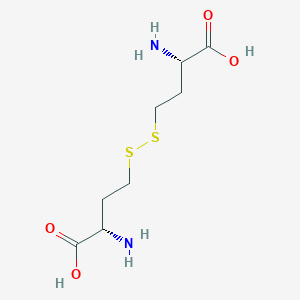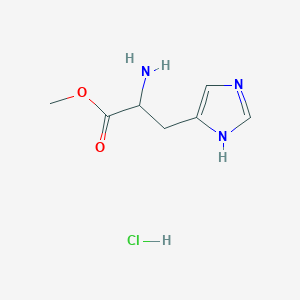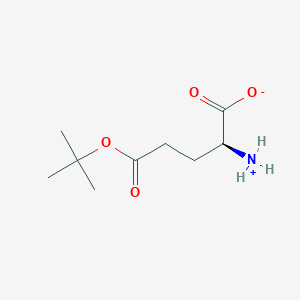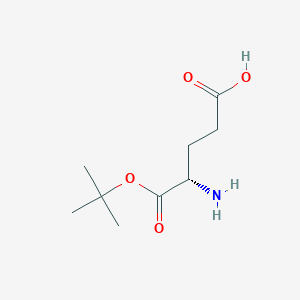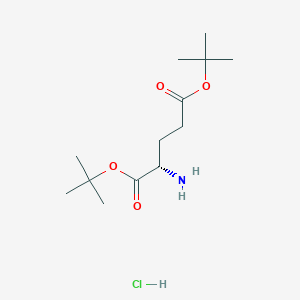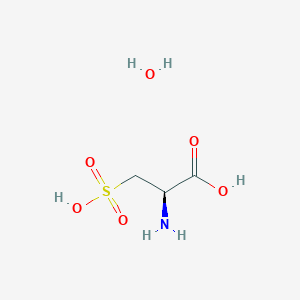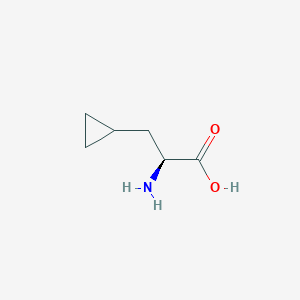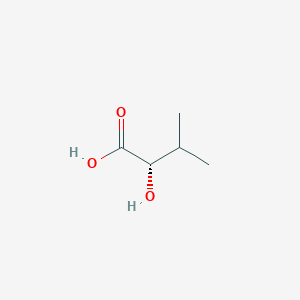
(S)-(+)-2-羟基-3-甲基丁酸
描述
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or significance in biological, chemical, or industrial contexts may also be discussed.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, reactivity, and stability.科学研究应用
代谢途径和疾病诊断:(S)-(+)-2-羟基-3-甲基丁酸参与支链氨基酸如缬氨酸、亮氨酸和异亮氨酸的代谢。其在尿液中的存在可以指示代谢状态,如生酮作用,并用于诊断糖尿病酮症酸中毒等疾病(Liebich & Först, 1984)。
化学动力学和反应:已研究了该酸的消除动力学,显示其参与产生2-丁酮和3-戊酮等化合物的反应。这项研究对于理解其在高温下化学反应中的作用是相关的(Chuchani, Martín, & Rotinov, 1995)。
生物合成研究:已确定其在类似格劳卡树苦原理的化合物如格劳卡酮的生物合成中的作用,表明其在天然产物合成中的作用(Moron & Polonsky, 1968)。
生物催化和酶合成:该酸是酶过程中的中间体,如丙醛与甲醛的醛缩反应,进一步促进了我们对生物催化和其潜在工业应用的理解(Česnik et al., 2019)。
营养补充品和肌肉恢复:作为亮氨酸的代谢产物,研究了其在肌肉恢复和抗力训练后适应性中的作用,表明其作为膳食补充品的潜力(Silva et al., 2017)。
平台化学品的生物合成途径:已探索了其衍生物在设计类似3-羟基-γ-丁内酯等化学品的生物合成途径中的作用,展示了其在可持续化学生产中的作用(Martin et al., 2013)。
工业过程中的微生物转化:对其被Galactomyces reessii等物种微生物转化的研究突显了其在环保制造过程中的潜力(Lee, Nissen, & Rosazza, 1997)。
生物医学研究:研究已将其衍生物与各种代谢紊乱联系起来,有助于理解和潜在治疗这些疾病(Wysocki et al., 1976)。
立体化学研究:已合成和表征了其异构体,为立体化学领域和分子结构的理解做出了贡献(Tai & Imaida, 1978)。
化学合成的生物催化方法:已使用生物催化方法从l-亮氨酸等底物生产了该酸,为其合成提供了可再生途径(Gao & Li, 2021)。
从葡萄糖中的可再生生产:已利用工程大肠杆菌从葡萄糖中可再生生产其衍生物,展示了其在可持续化学制造中的潜力(Dhande, Xiong, & Zhang, 2012)。
医疗应用:研究了其在预防老年人肌肉流失中的作用,表明其在老年护理和健康补充品中的潜力(Wu et al., 2015)。
安全和危害
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
未来方向
This involves discussing potential future research directions, applications, or improvements related to the compound.
属性
IUPAC Name |
(2S)-2-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Hydroxy-3-methylbutyric acid | |
CAS RN |
17407-55-5 | |
| Record name | (S)-2-Hydroxy-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyisovaleric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYISOVALERIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



